3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate
Description
3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate is a synthetic coumarin derivative characterized by a methanesulfonate ester group at position 6, a 4-methyl substituent on the coumarin core, and a 4-methoxyphenyl group at position 3 (Fig. 1). Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties . The introduction of the methanesulfonate group enhances solubility and may serve as a prodrug moiety, while the 4-methoxyphenyl substituent contributes to electronic stabilization via electron-donating effects.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6S/c1-11-15-10-14(24-25(3,20)21)8-9-16(15)23-18(19)17(11)12-4-6-13(22-2)7-5-12/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSVYOJEGORNAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an aluminum chloride catalyst.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Antioxidant Activity
Coumarin derivatives, including 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate, have been studied for their antioxidant properties. Research indicates that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that specific coumarin derivatives exhibit significant antioxidant activity, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Antimicrobial Properties
The antimicrobial potential of this compound has been explored in several studies. It was found to be effective against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting microbial cell membranes, leading to cell death. A notable study highlighted the efficacy of coumarin derivatives against resistant strains of bacteria, suggesting their use in pharmaceutical formulations .
Anti-inflammatory Effects
Research has also indicated that this compound exhibits anti-inflammatory properties. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
Synthesis of Novel Compounds
The compound serves as a precursor in synthesizing various other biologically active molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activity. For instance, researchers have utilized it in the synthesis of sulfonated coumarins with improved solubility and bioavailability .
Drug Development
Due to its diverse biological activities, this compound is being investigated for drug development purposes. Its potential as a lead compound in anti-cancer therapies is particularly noteworthy, as preliminary studies suggest it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or signaling proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Coumarin Family
Key structural analogs include cromesilate [(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methanesulfonate] and phosphate derivatives (e.g., rac-(3E)-3-[-(4-methoxyphenyl)methylidene]-2-(4-methoxyphenyl)-4-oxochroman-6-yl phosphate(2−)) . A comparative analysis is provided below:
Table 1: Structural and Functional Group Comparison
| Compound Name | Core Structure | Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Coumarin | 3-(4-Methoxyphenyl), 4-methyl, 6-methanesulfonate | Methanesulfonate, Methoxy, Methyl |
| Cromesilate | Coumarin | 4-Methyl, 6,7-dihydroxy, 4-yl methanesulfonate | Methanesulfonate, Dihydroxy |
| Phosphate derivative | Coumarin | 6-Phosphate, 4-oxo, 3/4-methoxyphenyl | Phosphate, Methoxy |
Key Observations:
Substituent Position and Electronic Effects :
- The target compound ’s 4-methoxyphenyl group at position 3 introduces steric bulk and stabilizes the aromatic system through electron donation, contrasting with cromesilate’s 6,7-dihydroxy groups, which enhance polarity and hydrogen-bonding capacity .
- The methanesulfonate group in the target and cromesilate improves aqueous solubility compared to the phosphate derivative, where the phosphate group may confer higher acidity and ionic character .
In contrast, cromesilate’s dihydroxy groups could facilitate chelation or metabolic activation . Methanesulfonate esters are superior leaving groups compared to phosphates, suggesting the target compound might exhibit distinct reactivity in synthetic or metabolic pathways .
Non-Coumarin Derivatives with Overlapping Substituents
The dihydropyran derivative 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate () shares a 4-methoxyphenoxy group but lacks the coumarin backbone. This structural divergence limits direct functional comparisons but highlights the prevalence of methoxy and methyl groups in optimizing physicochemical properties across drug-like molecules .
Implications of Structural Features
- Synthetic Complexity : Introducing the methanesulfonate group may require protective strategies for hydroxy groups, as seen in cromesilate’s synthesis .
- Biological Activity : While specific data are unavailable, the target’s substituents align with coumarins studied for fluorescence-based applications or as serine protease inhibitors.
Biological Activity
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate is a synthetic compound belonging to the class of chromen-2-one derivatives. Its unique structural features make it a subject of interest in biological research, particularly regarding its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a chromenone core with a methanesulfonate group and a methoxyphenyl substituent. The molecular formula is , with a molecular weight of approximately 335.36 g/mol. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound may inhibit certain enzymes involved in cellular proliferation, thus exhibiting potential anticancer properties. For instance, studies have shown that similar chromenone derivatives can inhibit cyclooxygenase enzymes (COX), which are implicated in inflammatory processes and cancer progression .
Antimicrobial Activity
Research indicates that derivatives of chromenones exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound has potential against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, revealing promising antibacterial effects.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Cytotoxicity
The cytotoxic effects were evaluated using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated selective cytotoxicity, with IC50 values indicating effective inhibition of cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| HeLa | 20.3 |
Study on Anticancer Properties
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various chromenone derivatives, including the target compound, and assessed their anticancer activities. The study highlighted that the presence of the methoxy group significantly enhanced the anticancer efficacy against multiple cancer cell lines compared to unsubstituted analogs .
Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of chromenone derivatives. The results indicated that these compounds could inhibit COX enzymes effectively, leading to reduced prostaglandin synthesis. This suggests potential applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
